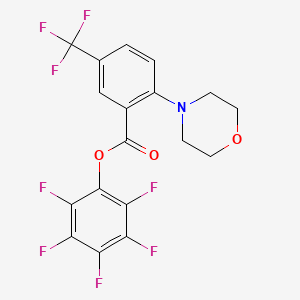

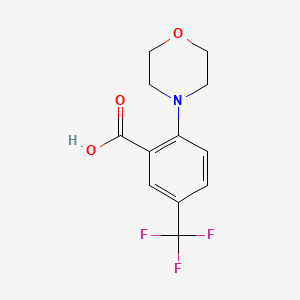

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate

Overview

Description

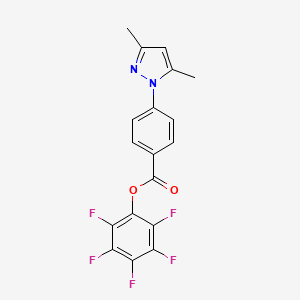

Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C18H11F8NO3 . It is primarily used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 11 hydrogen atoms, 8 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed structural analysis, you may refer to resources like PubChem .Physical and Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the sources I found. For comprehensive information, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .Scientific Research Applications

Efficient Catalysis and Synthesis

Catalytic Applications : Tris(pentafluorophenyl)borane has been highlighted for its efficiency in catalyzing reductive alkylation of alkoxy benzenes, demonstrating its utility in synthesizing alkylated trimethoxybenzene derivatives and triarylmethanes from electron-rich arenes and aldehydes. This showcases the potential of related fluorinated compounds in catalyzing key organic reactions (Chandrasekhar et al., 2009).

Synthesis of Polyfluoro Ketones

Medicinally Interesting Polyfluoro Ketones : The synthesis of polyfluoro ketones via perfluoroalkyl lithium reagents was studied, showing that Weinreb and morpholine amides lead to these ketones in high yields. Such compounds are significant in developing inhibitors for lipolytic enzymes, highlighting the broader chemical utility of pentafluorophenyl derivatives (Kokotos et al., 2008).

Advanced Materials and Luminescence

Electroluminescence in Devices : Bisindolylmaleimide derivatives containing pentafluorophenyl substituents were synthesized for their application in electroluminescent devices. These compounds showed promising performances, indicating the importance of fluorinated phenyl groups in enhancing material properties for electronic applications (Yeh et al., 2006).

Battery Technology Enhancements

Electrolyte Additives for Lithium-Ion Batteries : 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole was investigated as a bifunctional electrolyte additive for lithium-ion batteries, showing potential for overcharge protection and as an anion receptor. This highlights the role of fluorinated compounds in improving battery safety and efficiency (Chen & Amine, 2007).

Fluorescent Probes and Sensing

Sensing Applications : The study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues demonstrated their applicability as fluorescent probes for sensing pH and metal cations. These findings suggest the utility of fluorophenyl derivatives in developing sensitive, selective probes for environmental and biological sensing (Tanaka et al., 2001).

Mechanism of Action

The mechanism of action for Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts in a biological system, which may not be applicable for this compound as it is primarily used in laboratory settings .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNRYELFJREPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F8NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640286 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-52-6 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

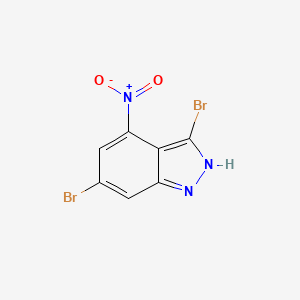

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)